4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol
Overview
Description
4-Allyl-5-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound with the molecular formula C6H9N3S and a molecular weight of 155.22 g/mol . This compound belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields of research .
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole ring, such as this one, are known to possess a wide range of pharmaceutical activities . They have been reported to exhibit anti-fungal, anticancer, antiviral, anti-bacterial, anti-inflammatory, anti-tubercular, antiproliferative, anti-Alzheimer, antidepressant, antioxidant, anti-malarial, anti-leishmanial, antagonistic, antiulcer, anti-convulsant, and hypoglycaemic activities .
Mode of Action
It is known that 4-methyl-4h-1,2,4-triazole-3-thiol reacts with ethyl bromoacetate to yield ethyl [(4-methyl-4h-1,2,4-triazol-3-yl)sulfanyl]acetate . This suggests that the compound may interact with its targets through the formation of covalent bonds, leading to changes in the target’s function.
Biochemical Pathways
Given the wide range of biological activities associated with 1,2,4-triazoles, it is likely that this compound affects multiple pathways, leading to diverse downstream effects .
Result of Action
The wide range of biological activities associated with 1,2,4-triazoles suggests that this compound could have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmission . Additionally, this compound interacts with proteins involved in oxidative stress responses, such as superoxide dismutase and catalase, enhancing their activity and providing protective effects against oxidative damage .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been found to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . By modulating the expression of genes related to these pathways, this compound can induce cell cycle arrest and promote apoptosis in cancer cells . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes . This binding can either block substrate access or induce conformational changes that reduce enzyme activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including persistent alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced antioxidant activity and protection against oxidative stress . At higher doses, it can induce toxic effects, including liver and kidney damage, as well as disruptions in normal metabolic processes . Threshold effects have been observed, where the compound’s beneficial effects are maximized at intermediate doses, while adverse effects become prominent at higher concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound has been shown to affect the activity of cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous substances . Additionally, this compound can influence metabolic flux by altering the levels of key metabolites, leading to changes in cellular energy balance and redox status .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The distribution of this compound is influenced by factors such as tissue type, blood flow, and the presence of binding proteins that can sequester the compound and modulate its availability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is known to accumulate in specific cellular compartments, such as the mitochondria and the nucleus . This localization is mediated by targeting signals and post-translational modifications that direct this compound to these organelles . In the mitochondria, the compound can influence energy production and oxidative stress responses, while in the nucleus, it can modulate gene expression and cell cycle regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with allyl bromide under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the thiol group by the allyl group .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-Allyl-5-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide derivatives.
Substitution: The allyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, thiols, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Allyl-5-methyl-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol include:
4-Methyl-4H-1,2,4-triazole-3-thiol: Known for its use as a corrosion inhibitor and in the synthesis of various derivatives.
4,5-Diamino-4H-1,2,4-triazole-3-thiol: Investigated for its kinase inhibition properties and potential therapeutic applications.
4-Amino-5-(4-aminophenyl)-4H-1,2,4-triazole-3-thiol: Studied for its antimicrobial activity.
Uniqueness
This compound is unique due to its allyl group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. This structural feature allows for the formation of various derivatives with potentially novel properties and applications .
Properties
IUPAC Name |
3-methyl-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3S/c1-3-4-9-5(2)7-8-6(9)10/h3H,1,4H2,2H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYLVBJMISUQDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901167874 | |
Record name | 2,4-Dihydro-5-methyl-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901167874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6232-84-4 | |
Record name | 2,4-Dihydro-5-methyl-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6232-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dihydro-5-methyl-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901167874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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